molecular formula C9H15NO B15277635 3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine

3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine

Cat. No.: B15277635
M. Wt: 153.22 g/mol
InChI Key: RFQHTLHCMZGMNL-SOFGYWHQSA-N
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Description

3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine is a compound that features a pyrrolidine ring fused with a tetrahydrofuran moiety through a methylene bridge. This structure combines the properties of both pyrrolidine and tetrahydrofuran, making it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydrofuran under specific conditions. One common method is the gas-phase catalytic ammoniation of tetrahydrofuran using ammonia as a reactant. This reaction is carried out at high temperatures with solid acid catalysts .

Industrial Production Methods

In industrial settings, the production of pyrrolidine derivatives, including this compound, often involves the use of nonporous adaptive crystals of per-ethyl pillar6arene for the separation and purification processes. This method ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylene bridge, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Mechanism of Action

The mechanism of action of 3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Tetrahydrofuran-2-yl)methylene)pyrrolidine is unique due to its combined structural features of both pyrrolidine and tetrahydrofuran, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(3E)-3-(oxolan-2-ylmethylidene)pyrrolidine

InChI

InChI=1S/C9H15NO/c1-2-9(11-5-1)6-8-3-4-10-7-8/h6,9-10H,1-5,7H2/b8-6+

InChI Key

RFQHTLHCMZGMNL-SOFGYWHQSA-N

Isomeric SMILES

C1CC(OC1)/C=C/2\CCNC2

Canonical SMILES

C1CC(OC1)C=C2CCNC2

Origin of Product

United States

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